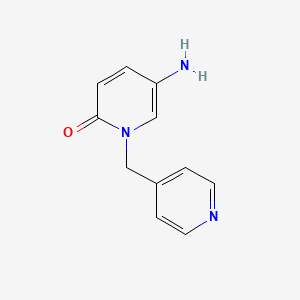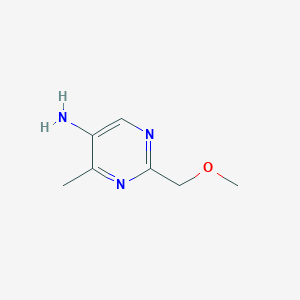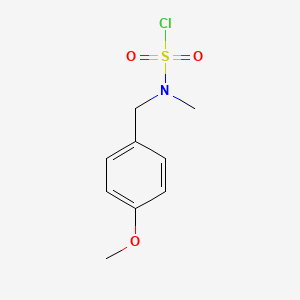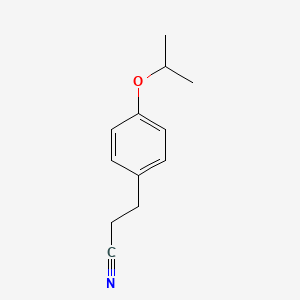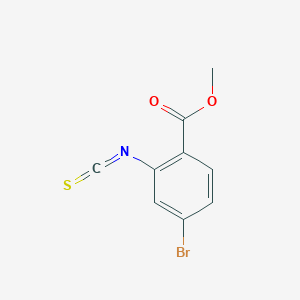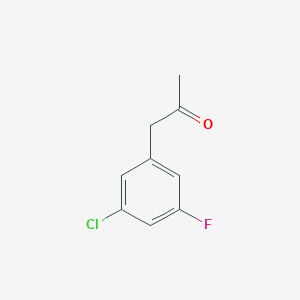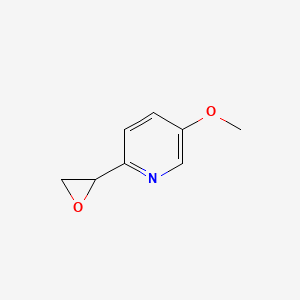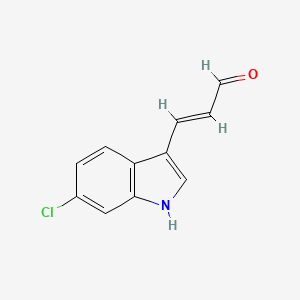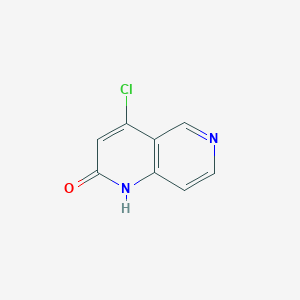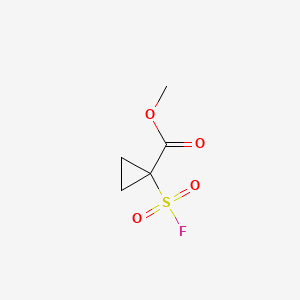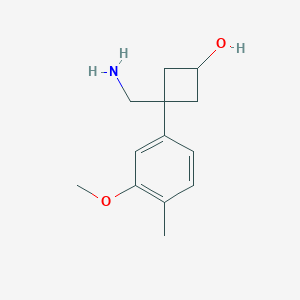
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3-methoxy-4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-(3-methoxy-4-methylphenyl)propanoic acid derivative, followed by functional group transformations to introduce the aminomethyl group and the hydroxyl group.
Cyclization Reaction: The precursor 3-(3-methoxy-4-methylphenyl)propanoic acid can be cyclized using a strong acid catalyst, such as sulfuric acid, to form the cyclobutane ring.
Aminomethylation: The cyclobutane intermediate can be treated with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides, thiolates
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted cyclobutane derivatives
Applications De Recherche Scientifique
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It can be used as a probe to study the interactions of cyclobutane-containing compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the methoxy and methyl substituents on the phenyl ring.
3-(Aminomethyl)-3-(4-methoxyphenyl)cyclobutan-1-ol: Lacks the methyl substituent on the phenyl ring.
3-(Aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol: Lacks the methoxy substituent on the phenyl ring.
Uniqueness
3-(Aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol is unique due to the presence of both methoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. These substituents can also affect the compound’s physical properties, such as solubility and stability.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
3-(aminomethyl)-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-9-3-4-10(5-12(9)16-2)13(8-14)6-11(15)7-13/h3-5,11,15H,6-8,14H2,1-2H3 |
Clé InChI |
VXCPWCSFNVJTFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


